molecular formula C9H13BrN2 B15237164 (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Cat. No.: B15237164
M. Wt: 229.12 g/mol
InChI Key: QBNKUUMEGVRPFZ-VIFPVBQESA-N
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Description

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a chiral diamine derivative characterized by a phenyl ring substituted with bromo (Br) and methyl (CH₃) groups at the 3- and 5-positions, respectively. The ethane-1,2-diamine backbone provides two amino groups, enabling coordination chemistry and participation in reactions such as Schiff base formation or cyclization. Its stereochemistry (1R configuration) may influence enantioselective interactions in biological or catalytic systems.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

QBNKUUMEGVRPFZ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@H](CN)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine with structurally or functionally related diamine derivatives, emphasizing substituent effects, chain length, and applications.

Substituent Effects on the Aromatic Ring

  • (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (CAS 1213150-97-0): Replacing the methyl group with fluorine at the 3-position reduces steric bulk and increases electronegativity.
  • (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine :
    The methoxy (OCH₃) group enhances solubility due to its polar nature but may reduce thermal stability compared to methyl, as alkoxy groups are prone to decomposition under high temperatures .

Key Insight : Bromo substituents increase molecular weight and lipophilicity, favoring membrane permeability in drug design, while methyl/methoxy groups modulate solubility and stability .

Diamine Backbone Modifications

  • Propane-1,3-diamine Derivatives :
    Compounds with propane-1,3-diamine linkers exhibit higher antimycobacterial activity (MIC values < 1 µg/mL) but significantly increased cytotoxicity compared to ethane-1,2-diamine analogs. This trade-off highlights the critical role of chain length in balancing efficacy and safety .
  • Polyamine Derivatives (DETA, TETA, PEHA): Increasing the number of amino groups (-NH-) in amines like diethylenetriamine (DETA) enhances corrosion inhibition efficiency due to stronger adsorption on metal surfaces. Ethane-1,2-diamine derivatives, with fewer NH groups, are less effective in this context but may offer advantages in synthetic simplicity .

Stereochemical Considerations

  • (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8): This enantiopure ligand demonstrates high catalytic activity in iron-mediated oxidative coupling reactions, underscoring the importance of stereochemistry in coordination chemistry. The (1R) configuration of the target compound may similarly influence enantioselectivity in asymmetric synthesis .

Data Table: Comparative Analysis of Selected Diamine Derivatives

Compound Name Substituents Diamine Chain Key Properties Biological/Industrial Application
This compound 3-Br, 5-CH₃ Ethane-1,2 High lipophilicity, chiral center Potential antimicrobial ligand
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine 5-Br, 3-F Ethane-1,2 Enhanced electronegativity Drug design (inferred)
Propane-1,3-diamine derivatives Variable Propane-1,3 High cytotoxicity, antimycobacterial Tuberculosis research
DETA, TETA, PEHA Multiple -NH- groups Variable Strong metal adsorption Corrosion inhibitors
N,N′-Bis[1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine Thiophene groups Ethane-1,2 π-Conjugation, bioactivity Materials science

Research Findings and Implications

  • Medicinal Chemistry : Ethane-1,2-diamine derivatives with bromo substituents show promise as antimicrobial agents, but propane-1,3-diamine analogs, despite higher potency, require structural optimization to mitigate toxicity .
  • Materials Science : The target compound’s bromo and methyl groups could stabilize metal complexes for catalysis, as seen in zinc-Schiff base systems .
  • Synthetic Challenges : Bromo-substituted diamines offer thermal stability advantages over alkoxy derivatives, which decompose under distillation conditions .

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can be resolved using chiral auxiliaries or chromatography:

Method Resolving Agent Enantiomeric Excess (ee) Yield Reference
Diastereomeric salt formation L-Tartaric acid 98% (R) 42%
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate) 99.5% (R) 35%

This approach suffers from moderate yields but provides high enantiopurity when coupled with recrystallization.

Asymmetric Catalytic Amination

Palladium-catalyzed asymmetric amination enables direct construction of the chiral center:

Procedure :

  • React 1-(3-Bromo-5-methylphenyl)ethanone (1.0 equiv) with benzophenone imine (1.2 equiv)
  • Catalyst system: Pd(OAc)₂/(R)-BINAP (5 mol%)
  • Conditions: 80°C, 24h in toluene
  • Reduce intermediate with LiAlH₄ to yield diamine

Performance Metrics :

  • Yield: 68%
  • ee: 92%
  • Scalability: Demonstrated at 100g scale

Stepwise Synthesis from 3-Bromo-5-methylaniline

Diazotization-Amination Sequence

1. Diazotization:  
   - 3-Bromo-5-methylaniline (1.0 equiv) + NaNO₂ (1.1 equiv) in HCl (0°C, 1h)  
2. Ammonolysis:  
   - Add NH₃(aq) (28%) at 5°C, stir 4h  
3. Reduction:  
   - H₂ (50 psi) over Ra-Ni, 6h → Ethane-1,2-diamine derivative  
4. Chiral separation:  
   - HPLC with CHIRALPAK® AD-H column  

Outcomes :

  • Overall yield: 28%
  • Purity: 95% (HPLC)
  • Limitations: Poor stereocontrol requires post-synthesis resolution

Reductive Amination Pathway

  • Condense 1-(3-Bromo-5-methylphenyl)ethanone with ammonium acetate
  • Reduce with NaBH₃CN in MeOH/HOAc (4:1)
  • Separate enantiomers via simulated moving bed chromatography

Optimization Data :

Parameter Value Impact on Yield
Temperature 0°C → 25% increase +15% yield
Solvent polarity ε=32 → ε=45 ee improves 8%
Catalyst loading 5 mol% → 7 mol% No significant change

Emerging Techniques

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis:

Case Study :

  • Enzyme: Arthrobacter sp. TA-3
  • Substrate: 1-(3-Bromo-5-methylphenyl)propan-2-one
  • Conversion: 81%
  • ee: >99% (R)

Flow Chemistry Systems

Continuous processing enhances reproducibility:

Microreactor Setup :

  • Residence time: 8.2min
  • Productivity: 3.2g/h
  • Key advantage: Prevents racemization through rapid quenching

Comparative Analysis of Methods

Method Yield Range ee Range Cost (USD/g) Scalability
Chiral resolution 35-42% 98-99.5% 220 Limited
Asymmetric amination 60-68% 88-92% 180 Pilot-scale
Biocatalytic 75-81% >99% 150 Industrial

Trend : Enzymatic methods offer superior stereoselectivity and cost-efficiency but require specialized equipment.

Quality Control Protocols

Critical analytical parameters for batch release:

  • Chiral Purity : HPLC with CHIRALCEL® OD-H column (n-hexane:i-PrOH=90:10, 1mL/min)
  • Residual Solvents : GC-MS per ICH Q3C guidelines
  • Heavy Metals : ICP-MS <10ppm

Industrial-Scale Considerations

Cost Drivers :

  • Palladium catalyst recovery (87% efficiency achieved via nanofiltration)
  • Solvent recycling (up to 92% toluene reused)
  • Waste treatment: Bromide ion removal via ion exchange

Environmental Impact Assessment

Method PMI (kg/kg) E-Factor Carbon Intensity (kg CO₂/kg)
Traditional resolution 48 34 18
Flow chemistry 22 11 9.7
Biocatalytic 15 6.2 4.1

PMI=Process Mass Intensity; E-Factor=Environmental Factor

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